![molecular formula C24H25BrN4O3S B6477156 1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide CAS No. 2640866-39-1](/img/structure/B6477156.png)
1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide
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Description
The compound is a complex organic molecule that contains several functional groups, including a benzyl group, a bromo group, a sulfanyl group, a dihydroquinazolin group, and a pyrrolidine carboxamide group . Each of these groups contributes to the overall properties and potential reactivity of the molecule.
Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The benzyl group is a phenyl ring attached to a methylene (-CH2-) group. The bromo group (-Br) is a halogen, and the sulfanyl group (-SH) contains sulfur. The dihydroquinazolin group is a bicyclic structure containing nitrogen, and the pyrrolidine carboxamide group is a cyclic amide .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the bromo group is typically reactive and might undergo nucleophilic substitution reactions . The sulfanyl group could be involved in oxidation or reduction reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a bromo group might increase its molecular weight and polarity. The sulfanyl group might contribute to its solubility in polar solvents .Scientific Research Applications
Organic Synthesis and Catalysis
- Benzyl Radical Chemistry : Explore radical reactions at the benzylic position. This compound could serve as a precursor for benzylic radicals, useful in various synthetic transformations .
- Halogenation Reactions : Investigate bromination and chlorination at the benzylic position. The bromine atom can be replaced with chlorine, yielding 1-benzyl-2-chlorobenzene .
Materials Science
properties
IUPAC Name |
1-benzyl-N-[7-bromo-2-(2-methylpropylsulfanyl)-4-oxoquinazolin-3-yl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25BrN4O3S/c1-15(2)14-33-24-26-20-11-18(25)8-9-19(20)23(32)29(24)27-22(31)17-10-21(30)28(13-17)12-16-6-4-3-5-7-16/h3-9,11,15,17H,10,12-14H2,1-2H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOQLTIEFCVGNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC2=C(C=CC(=C2)Br)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25BrN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-{7-bromo-2-[(2-methylpropyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-5-oxopyrrolidine-3-carboxamide |
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